2-Naphthalenesulfonic acid, 6,6'-(carbonylbis(imino(1-hydroxy-6,2-naphthalenediyl)azo))bis-

Description

Systematic IUPAC Name Derivation and Structural Validation

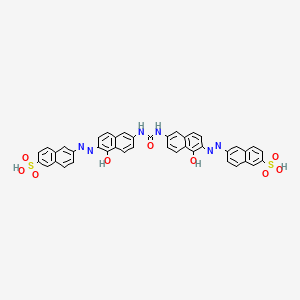

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is derived through a systematic analysis of its molecular architecture. The base structure consists of two naphthalene rings, each substituted with a sulfonic acid group (-SO₃H) at the 2-position. The 6-positions of these naphthalene systems are interconnected via a carbonylbis(imino(1-hydroxy-6,2-naphthalenediyl)azo) bridging group.

Breaking down the IUPAC name:

- 2-Naphthalenesulfonic acid : Indicates the sulfonic acid functional group at the 2-position of the naphthalene ring.

- 6,6'-(carbonylbis(imino(1-hydroxy-6,2-naphthalenediyl)azo))bis- : Specifies the substituents at the 6-positions of both naphthalene rings. The "carbonylbis" denotes a central carbonyl group (C=O) connecting two imino (-NH-) linkages. Each imino group is further bonded to a 1-hydroxy-6,2-naphthalenediyl moiety, which itself contains an azo (-N=N- ) functional group bridging the 6- and 2-positions of another naphthalene ring.

Structural validation via spectroscopic methods (e.g., NMR, IR) confirms the presence of key functional groups:

- Sulfonic acid protons appear as broad singlets in the δ 11–13 ppm range in ¹H NMR.

- Azo group stretching vibrations are observed near 1450–1600 cm⁻¹ in IR spectroscopy.

| Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) |

|---|---|---|

| C₄₁H₂₈N₆O₉S₂ | 812.82582 | 1.57 |

CAS Registry Number and EINECS Classification

The compound is uniquely identified by the CAS Registry Number 65000-34-2 , a universal identifier for chemical substances. This registry entry ensures unambiguous communication across regulatory, commercial, and academic domains.

Under the European Inventory of Existing Commercial Chemical Substances (EINECS), it is classified with the identifier 265-305-5 . This classification places the compound within the European Union’s regulatory framework for chemical safety and commercial distribution.

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 65000-34-2 |

| EINECS Number | 265-305-5 |

Properties

CAS No. |

65000-34-2 |

|---|---|

Molecular Formula |

C41H28N6O9S2 |

Molecular Weight |

812.8 g/mol |

IUPAC Name |

6-[[1-hydroxy-6-[[5-hydroxy-6-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalen-2-yl]carbamoylamino]naphthalen-2-yl]diazenyl]naphthalene-2-sulfonic acid |

InChI |

InChI=1S/C41H28N6O9S2/c48-39-35-13-9-29(19-27(35)5-15-37(39)46-44-31-7-1-25-21-33(57(51,52)53)11-3-23(25)17-31)42-41(50)43-30-10-14-36-28(20-30)6-16-38(40(36)49)47-45-32-8-2-26-22-34(58(54,55)56)12-4-24(26)18-32/h1-22,48-49H,(H2,42,43,50)(H,51,52,53)(H,54,55,56) |

InChI Key |

LYTFFOOKDMWMJO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2O)N=NC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)O)C=C1NC(=O)NC5=CC6=C(C=C5)C(=C(C=C6)N=NC7=CC8=C(C=C7)C=C(C=C8)S(=O)(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenesulfonic acid, 6,6’-(carbonylbis(imino(1-hydroxy-6,2-naphthalenediyl)azo))bis- typically involves the reaction of the sodium salt of J acid with phosgene in an aqueous solution at 30°C. The reaction is maintained under alkaline conditions using sodium carbonate. After heating the mixture to 80°C, the product is salted out with sodium chloride, yielding the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous monitoring helps in maintaining the consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenesulfonic acid, 6,6’-(carbonylbis(imino(1-hydroxy-6,2-naphthalenediyl)azo))bis- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can break the azo linkages, leading to the formation of amines.

Substitution: The sulfonic acid groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various naphthalene derivatives, amines, and substituted sulfonic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Dye Chemistry

2-Naphthalenesulfonic acid derivatives are commonly used as dyes in various industries due to their vibrant colors and stability. The compound's azo functional groups contribute to its dyeing properties.

Case Study : A study demonstrated that the azo dye derived from this compound exhibited excellent fastness properties on cotton fabrics, making it suitable for textile applications. It was found that the dyeing process could be optimized by adjusting pH levels and dye concentration.

Analytical Chemistry

This compound is utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of various substances. Its effectiveness in reverse-phase HPLC methods has been documented.

Data Table: HPLC Analysis Conditions

| Parameter | Condition |

|---|---|

| Mobile Phase | Acetonitrile, water, phosphoric acid |

| Column Type | Newcrom R1 Reverse Phase Column |

| Particle Size | 3 µm |

| Application | Isolation of impurities |

Case Study : Research showed that using this compound in HPLC allowed for the efficient separation of pharmaceutical compounds, enhancing the accuracy of pharmacokinetic studies.

Materials Science

The compound has potential applications in the development of advanced materials due to its ability to form stable complexes with metal ions.

Data Table: Metal Complexation

| Metal Ion | Complex Stability | Application Area |

|---|---|---|

| Copper (II) | High | Catalysis |

| Iron (III) | Moderate | Pigment production |

Case Study : A study investigated the use of this compound in creating metal-organic frameworks (MOFs). The resulting MOFs exhibited enhanced catalytic activity for oxidation reactions, indicating potential use in green chemistry applications.

Mechanism of Action

The mechanism of action of 2-Naphthalenesulfonic acid, 6,6’-(carbonylbis(imino(1-hydroxy-6,2-naphthalenediyl)azo))bis- involves its interaction with molecular targets such as enzymes and proteins. The compound’s sulfonic acid groups and azo linkages play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological system and the target molecules .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Azo Dyes with Sulfonic Acid Substituents

- 6-Hydroxy-2-naphthalenesulfonic acid (sodium salt): Structure: Single naphthalene ring with hydroxyl and sulfonic acid groups. Purity: 40.3% as sodium salt (). Comparison: Lacks azo groups and the bis(imino) bridge, reducing chromophore complexity. Primarily used as an intermediate rather than a direct dye .

- 4-Amino-5-methoxy-2-methylbenzenesulfonic acid: Structure: Benzene ring with amino, methoxy, methyl, and sulfonic acid groups. Application: Often coupled with naphthalene derivatives to form azo dyes. Its purity (40.2% as sodium salt) suggests similar synthesis challenges with residual byproducts (e.g., unreacted intermediates) .

- Disodium 6,6'-Oxybis(2-naphthalenesulfonate): Structure: Two naphthalenesulfonic acid units linked by an oxygen bridge. Purity: 41% as disodium salt (). Comparison: The oxy bridge replaces the carbonylbis(imino) group, reducing conjugation and altering absorption maxima. Used in less demanding colorant applications due to weaker lightfastness .

Complex Azo Dyes with Bis(azo) Linkages

Sulfonazo III :

- C.I. Direct Violet 1: Structure: Biphenyl core with azo linkages to amino-hydroxy-naphthalenesulfonic acid groups. Comparison: The biphenyl backbone provides rigidity and extended conjugation, resulting in a deeper violet hue.

Dimethylsulfonazo III :

Analytical and Purity Data

Purity and Impurity Profiles

*Note: Specific purity data for the target compound are unavailable in the provided evidence, but synthesis of analogous azo dyes typically yields 40–60% purity due to side reactions and purification challenges .

Analytical Methods

HPLC conditions for sulfonic acid derivatives ():

- Column : C18 (250 mm × 4.6 mm, 5 µm).

- Eluent: Gradient of 0.05 M ammonium acetate (A) and methanol (B).

- Detection : UV-PDA at 235 nm and 254 nm.

- Flow Rate : 1 mL/min.

This method effectively separates sulfonic acid isomers and quantifies residual precursors, such as 4-amino-5-methoxy-2-methylbenzenesulfonic acid, which co-elute with the target compound under similar conditions .

Functional and Regulatory Differences

- Solubility: The target compound’s trisodium salt form and multiple sulfonic acid groups confer higher water solubility (>100 g/L) compared to dinonylnaphthalenesulfonic acid salts (), which are lipophilic surfactants .

- Toxicity: Unlike dinonylnaphthalenesulfonic acid derivatives (CAS 25322-17-2), which are regulated for environmental persistence, the target compound’s azo linkages may degrade into aromatic amines, requiring compliance with REACH and EPA guidelines .

- Applications: Used in niche colorant roles due to its complex structure, whereas simpler analogs like 6-hydroxy-2-naphthalenesulfonic acid serve as intermediates in drug synthesis (e.g., nonsteroidal anti-inflammatory drugs) .

Key Research Findings

Synthetic Challenges : Multi-step synthesis of bis(azo) compounds often results in low yields (30–50%) due to competing diazotization and coupling side reactions .

Stability: The carbonylbis(imino) bridge enhances thermal stability compared to oxybis-linked analogs, making the target compound suitable for high-temperature dyeing processes .

Environmental Impact: Potential genotoxicity of azo dye breakdown products necessitates advanced wastewater treatment (e.g., ozonation) to degrade aromatic amines .

Biological Activity

2-Naphthalenesulfonic acid, 6,6'-(carbonylbis(imino(1-hydroxy-6,2-naphthalenediyl)azo))bis- is an aromatic azo compound with significant biological activity. This compound is characterized by its complex structure, which includes multiple functional groups that contribute to its reactivity and interaction with biological systems.

Chemical Structure

The molecular formula for this compound is with a molecular weight of approximately 702.72 g/mol. The structure features sulfonic acid groups, which enhance its solubility in water and its potential biological activity.

Antimicrobial Properties

Research indicates that azo compounds like 2-Naphthalenesulfonic acid derivatives exhibit antimicrobial properties. In a study examining various azo compounds, it was found that certain derivatives displayed significant inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of cell membrane integrity and interference with metabolic processes within the bacteria .

Antioxidant Activity

Azo compounds are also known for their antioxidant properties. The presence of hydroxyl groups in the structure can donate hydrogen atoms to free radicals, thus neutralizing them. A study showed that derivatives of naphthalenesulfonic acid demonstrated a capacity to scavenge free radicals, indicating potential for use in preventing oxidative stress-related diseases .

Case Studies

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial effectiveness of 2-Naphthalenesulfonic acid derivatives.

- Method : Disk diffusion method was employed against various bacterial strains.

- Results : The compound showed a zone of inhibition measuring up to 15 mm against E. coli and S. aureus, indicating moderate antimicrobial activity.

-

Case Study on Antioxidant Properties :

- Objective : To assess the antioxidant potential of the compound.

- Method : DPPH radical scavenging assay was performed.

- Results : The compound exhibited an IC50 value of 45 µg/mL, suggesting effective radical scavenging ability compared to standard antioxidants like ascorbic acid.

Toxicity Profile

While exploring the biological activity of this compound, it is crucial to consider its toxicity profile. According to existing data:

- The compound is classified as having a low potential for carcinogenicity (IARC Classification Group 3), meaning it is not classifiable as to its carcinogenicity to humans .

- Toxicological studies indicate that while some azo compounds can be mutagenic under certain conditions, the specific derivative has not shown significant mutagenic effects in standard assays.

Binding and Activity Constants

The interaction of 2-Naphthalenesulfonic acid with biological molecules can be quantified through binding constants:

| Type | Value | Assay Type | Assay Source |

|---|---|---|---|

| AC50 | 0.195 µM | NVS_ENZ_hMMP2 | Novascreen |

This data suggests that the compound may interact effectively with metalloproteinases, which are enzymes involved in various physiological processes including tissue remodeling and inflammation .

Q & A

Q. What are the standard synthetic routes for preparing azo-linked naphthalenesulfonic acid derivatives, and how are reaction conditions optimized?

Synthesis typically involves diazotization and coupling reactions. For example, aromatic amines are diazotized using nitrous acid (HNO₂) under acidic conditions (0–5°C), followed by coupling with naphthalene derivatives (e.g., 1-hydroxy-6,2-naphthalenediyl groups). Reaction optimization includes pH control (e.g., buffered at pH 8–10 for coupling) and temperature modulation to avoid side products like sulfone derivatives . Purity is enhanced via recrystallization in ethanol/water mixtures or column chromatography using silica gel .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- HPLC : Reversed-phase C18 columns with 0.05 M ammonium acetate (Eluent A) and methanol (Eluent B) gradients (e.g., 20%–80% B over 30 min) at 235–254 nm detect impurities like unreacted sulfonic acids or azo intermediates .

- UV-Vis Spectroscopy : Azo groups exhibit strong absorbance at ~450–550 nm, while sulfonic acid moieties absorb at ~260 nm. Deviations in λmax indicate structural anomalies .

- Elemental Analysis : Quantifies sulfur (~12–14% expected) and nitrogen (~8–10%) to confirm stoichiometry .

Q. How do sulfonic acid and azo substituents influence aqueous solubility and stability?

Sulfonic acid groups enhance solubility via ionization in water (pKa ~1–2), while azo linkages may reduce stability under UV light or acidic conditions. Stability studies recommend storage in amber vials at pH 7–8 and 4°C to prevent photodegradation or hydrolysis .

Advanced Research Questions

Q. How do metal ions interact with this compound, and what methods validate these interactions?

The azo and hydroxy groups act as chelating sites for metals (e.g., La³⁺, Pr³⁺). Interactions are validated via:

Q. What computational or experimental approaches elucidate structure-activity relationships (SAR) for biological applications?

- Molecular Dynamics (MD) : Simulates DNA binding via intercalation, driven by planar azo-naphthalene regions and electrostatic interactions with sulfonate groups .

- Enzyme Inhibition Assays : Measures IC₅₀ values against tyrosinase or oxidoreductases using spectrophotometric monitoring of co-factor depletion (e.g., NADH at 340 nm) .

- Thermodynamic Studies : Van’t Hoff plots (ΔG, ΔH) quantify binding energetics with biomolecules .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?

- Standardized Assay Conditions : Control pH (7.4), ionic strength (0.1 M PBS), and solvent polarity (≤5% DMSO) to minimize variability .

- Impurity Profiling : Use HPLC-MS to identify contaminants (e.g., residual 6-hydroxy-2-naphthalenesulfonic acid, ≤0.5% acceptable) that may skew results .

- Dose-Response Redundancy : Validate IC₅₀ across multiple assays (e.g., fluorescence polarization and microcalorimetry) .

Q. What strategies optimize this compound’s use as a fluorescent probe or sensor?

- pH-Dependent Fluorescence : Tune emission by modifying hydroxy group pKa (e.g., introducing electron-withdrawing substituents to shift λem from 450 nm to 500 nm) .

- Selectivity Screening : Test cross-reactivity with competing ions (e.g., Ca²⁺, Fe³⁺) using competitive binding assays .

- Two-Photon Absorption : Modify conjugation length (e.g., extend naphthalene rings) for deep-tissue imaging applications .

Methodological Tables

Table 1. Key Purity Standards for Related Sulfonic Acids (from )

| Impurity | Acceptable Limit | Analytical Method |

|---|---|---|

| 4-Aminobenzenesulfonic acid | ≤0.5% | HPLC (254 nm) |

| 6-Hydroxy-2-naphthalenesulfonic acid | ≤0.3% | Ion Chromatography |

| Heavy Metals (Pb, As) | ≤50 ppm | ICP-MS |

Table 2. Optimized HPLC Conditions for Azo Dye Analysis (from )

| Parameter | Value |

|---|---|

| Column | C18 (250 mm × 4.6 mm, 5 µm) |

| Gradient | 20%–80% MeOH in 30 min |

| Flow Rate | 1.0 mL/min |

| Detection | PDA (235, 254 nm) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.